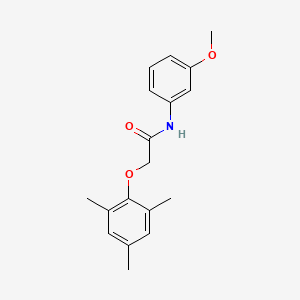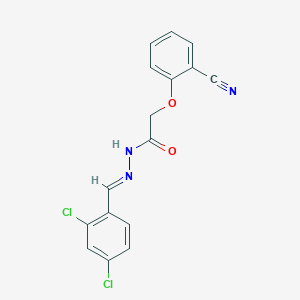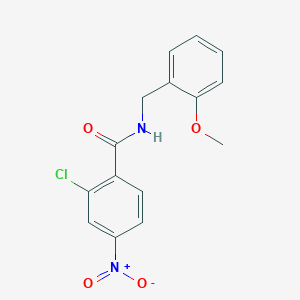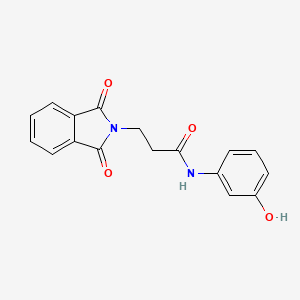![molecular formula C20H29N3O B5530823 (3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)
(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like (3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine typically involves multi-step reactions. These can include Diels-Alder reactions, which are pivotal in constructing cyclic compounds with high stereocontrol, as seen in the synthesis of various indoles and pyrrolidine derivatives (Jackson & Moody, 1992). Additionally, Vilsmeier formylation represents another approach, particularly for modifying indole structures (Kazembe & Taylor, 1980).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and cyclic systems. The structure often involves indole, pyrrolidine, and carbonyl groups, contributing to its complex chemical behavior. The configuration of these molecules can significantly affect their reactivity and interaction with other molecules. Crystallographic studies provide insights into the arrangement of atoms and the stereochemistry critical for understanding the compound's properties and reactivity (Inglebert et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. Reactions like N-alkylation, acylation, and carbonyl modifications are common. These reactions can alter the compound's physical and chemical properties, making it suitable for various applications in organic synthesis and material science. The compound's ability to undergo specific reactions, including cyclization and coupling reactions, highlights its versatility in synthetic chemistry (Amer et al., 2008).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are essential for understanding how this compound behaves under different conditions. These properties are influenced by the compound's molecular structure and can affect its applications and handling. Studies on similar compounds can offer insights into how variations in structure impact these physical properties (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for the compound's applications in synthesis and material science. These properties are determined by the electronic structure and the spatial arrangement of atoms within the molecule. Computational studies and spectroscopic analysis play a vital role in understanding these aspects, providing insights into the compound's behavior at the molecular level (Singh et al., 2013).
properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(1,7-dimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-6-8-16-12-23(13-18(16)21(3)4)20(24)17-11-15-10-7-9-14(2)19(15)22(17)5/h7,9-11,16,18H,6,8,12-13H2,1-5H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYVUSXIFJIOCX-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC3=CC=CC(=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC3=CC=CC(=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![7-cyclopentyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5530778.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)


